Thiophene-2,3-dicarbonitrile: A Technical Guide to Its Core Properties
Thiophene-2,3-dicarbonitrile: A Technical Guide to Its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thiophene-2,3-dicarbonitrile (CAS No: 18853-42-4) is a highly functionalized heterocyclic compound.[1] As a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom, it possesses unique electronic properties that are further modulated by the presence of two nitrile groups.[1][2][3] These electron-withdrawing nitrile groups make it a valuable building block in various fields, from materials science to medicinal chemistry.[1] This document provides an in-depth overview of its fundamental properties, experimental protocols, and potential applications.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of thiophene-2,3-dicarbonitrile are summarized below. These data are essential for its identification, handling, and use in synthetic applications.
Physicochemical Data
A compilation of the key physical and chemical identifiers for thiophene-2,3-dicarbonitrile.
| Property | Value | Reference |
| IUPAC Name | Thiophene-2,3-dicarbonitrile | N/A |
| Synonyms | 2,3-Dicyanothiophene, NSC 149704 | [4] |
| CAS Number | 18853-42-4 | [4][5] |
| Molecular Formula | C₆H₂N₂S | [6] |
| Molecular Weight | 134.16 g/mol | [7] |
| Melting Point | 115-122 °C | [4] |
| Boiling Point | 336.3 ± 27.0 °C (Predicted) | [4] |
| Density | 1.34 g/cm³ (Predicted) | [4] |
| InChI | InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H | [6] |
| InChIKey | FDLABKBUOMBKLS-UHFFFAOYSA-N | [6] |
| SMILES | C1(C#N)SC=CC=1C#N | [6] |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of thiophene-2,3-dicarbonitrile.
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Spectra available for reference. | [6] |
| ¹³C NMR | Spectra available for reference. | [6] |
| Infrared (IR) | Characteristic nitrile (C≡N) stretching vibration. Spectra available for reference. | [6] |
| Mass Spectrometry (MS) | Provides molecular weight confirmation. Spectra available for reference. | [6] |
Synthesis and Characterization Protocols
The synthesis of thiophene derivatives can be achieved through various established methods. The Gewald aminothiophene synthesis is a common route for preparing substituted thiophenes.[8]
General Synthesis Protocol (Gewald Aminothiophene Synthesis Adaptation)
The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. This provides a versatile route to 2-aminothiophenes, which can be precursors or analogues to dicarbonitrile compounds.
Methodology:
-
Condensation: A base-catalyzed Knoevenagel condensation is performed between a ketone (with an α-methylene group) and a β-ketonitrile.
-
Thiolation & Cyclization: Elemental sulfur is added to the resulting acrylonitrile intermediate. The sulfur attacks the methylene position, leading to cyclization.
-
Work-up and Purification: The reaction mixture is cooled, and the solid product is typically collected by filtration. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or DMF/dichloromethane mixture) to yield the final thiophene product.[9]
Characterization Protocol
To confirm the identity and purity of the synthesized thiophene-2,3-dicarbonitrile, a standard workflow of analytical techniques is employed.
Methodology:
-
Melting Point Determination: The melting point of the purified product is measured and compared against the literature value (115-122 °C).[4]
-
Infrared (IR) Spectroscopy: The sample is analyzed to identify the characteristic strong absorption band of the nitrile (C≡N) group, typically found around 2213-2220 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[9]
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by identifying the molecular ion peak (M⁺).
Caption: Experimental workflow for synthesis and characterization.
Chemical Reactivity and Applications
The reactivity of thiophene-2,3-dicarbonitrile is dominated by its nitrile groups and the aromatic thiophene ring.
Reactivity
-
Nucleophilic Addition to Nitriles: The nitrile groups are susceptible to addition and cyclization reactions, making the molecule a valuable precursor for creating complex, fused heterocyclic systems.[1]
-
Electrophilic Aromatic Substitution: Like thiophene itself, the ring can undergo electrophilic substitution. The C2 and C5 positions are generally the most reactive sites on the thiophene ring.[8] However, the electron-withdrawing nature of the dinitrile groups deactivates the ring compared to unsubstituted thiophene.
Applications
The unique electronic structure of thiophene-2,3-dicarbonitrile makes it a key intermediate in several high-technology and pharmaceutical applications.
-
Organic Electronics: Due to its electron-accepting capabilities, it is extensively used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1]
-
Medicinal Chemistry: It serves as a scaffold for synthesizing more complex molecules with potential therapeutic value. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12]
-
Heterocyclic Chemistry: It is a versatile precursor for a wide array of fused nitrogen-containing heterocycles and other sophisticated molecular architectures.[1]
Caption: Relationship between core properties and applications.
Biological Activity Context: Targeting Signaling Pathways
While thiophene-2,3-dicarbonitrile itself is primarily a synthetic intermediate, its derivatives have been explored for potent biological activities. For instance, derivatives of the closely related 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[13] EGFR is a critical receptor tyrosine kinase involved in cell proliferation, and its overactivity is linked to various cancers.[13]
Inhibiting the EGFR signaling pathway is a validated strategy in cancer therapy. Small molecule inhibitors typically bind to the kinase domain of the receptor, preventing its activation and blocking downstream signals that lead to cell growth and survival.
Caption: Simplified EGFR signaling pathway and inhibition point.
Safety and Handling
Thiophene-2,3-dicarbonitrile is classified with several hazards and requires careful handling in a laboratory setting.
Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Eye Irritation (Category 2): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5]
Recommended Handling Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Ventilation: Handle in a well-ventilated place. Avoid breathing dust, fumes, or vapors.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5]
Disclaimer: This document is intended for informational purposes for a technical audience. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][14]
References
- 1. nbinno.com [nbinno.com]
- 2. longdom.org [longdom.org]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. thiophene-2,3- dicarbonitrile CAS#: 18853-42-4 [amp.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. thiophene-2,3- dicarbonitrile(18853-42-4) 1H NMR [m.chemicalbook.com]
- 7. Thiophene-2,5-dicarbonitrile | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thiophene-2,3- dicarbonitrile - Safety Data Sheet [chemicalbook.com]
